molecular formula C13H17N3 B452670 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine CAS No. 514816-02-5

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Cat. No.: B452670
CAS No.: 514816-02-5
M. Wt: 215.29g/mol
InChI Key: NMHFSRKAYXYGFP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine typically involves the reaction of 4-methylbenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with a reducing agent like lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amine from nitro derivatives.

    Substitution: Introduction of halogen or nitro groups onto the pyrazole ring.

Scientific Research Applications

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-amine
  • 4-Methylbenzylamine
  • 3,5-Dimethyl-1-(4-chlorobenzyl)-1H-pyrazol-4-amine

Uniqueness

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine is unique due to the presence of both the 4-methylbenzyl and 3,5-dimethylpyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-4-6-12(7-5-9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHFSRKAYXYGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341213
Record name 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514816-02-5
Record name 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
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Reactant of Route 5
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Reactant of Route 6
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